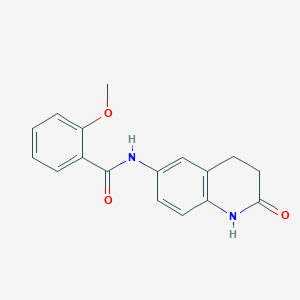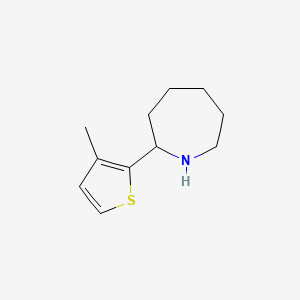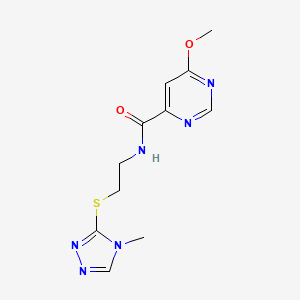
2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a derivative of tetrahydroquinoline, which is a structural motif found in various pharmacologically active compounds. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, which can provide insights into the chemical behavior and potential applications of the compound .
Synthesis Analysis
The synthesis of related tetrahydroquinoline derivatives involves multi-step chemical reactions. For instance, the N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline was obtained through a cationic imino Diels–Alder reaction catalyzed by BF3.OEt2, as described in the first paper . This suggests that similar catalytic and cyclization strategies could potentially be applied to synthesize 2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide.
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives is characterized by the presence of a four-ring system with nitrogen as part of the ring. The X-ray powder diffraction (XRPD) data for a related compound showed crystallization in an orthorhombic system, which indicates that derivatives of tetrahydroquinoline can form well-ordered crystalline structures . This information can be useful for understanding the crystalline nature of 2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide.
Chemical Reactions Analysis
The chemical reactivity of tetrahydroquinoline derivatives can be inferred from their functional groups. For example, the presence of a methoxy group can influence the electronic properties of the molecule and its interactions with biological targets . The iodination reaction described in the second paper, where a tributylstannyl precursor was used for radiolabeling, indicates that halogenation reactions can be performed on these derivatives . This could be relevant for the modification of 2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide for potential imaging or therapeutic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroquinoline derivatives are influenced by their molecular structure. The presence of substituents such as methoxy groups can affect the lipophilicity, solubility, and overall pharmacokinetic profile of these compounds . The high cell growth inhibition activity of a related compound suggests that the tetrahydroquinoline derivatives can have significant biological activities, which may also be expected for the compound .
Aplicaciones Científicas De Investigación
Sigma Receptor Binding Studies
Compounds structurally related to 2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide have been synthesized and evaluated for their binding affinity to sigma receptors. Sigma receptors are implicated in several biological processes, including cancer cell proliferation and neurodegeneration. For instance, [3H]N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide, a similar compound, showed high affinity for sigma-2 receptors, indicating its potential as a ligand for studying these receptors in vitro (Xu et al., 2005).
Diagnostic Imaging Applications
Derivatives of 2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide have been explored for their application in diagnostic imaging, particularly in positron emission tomography (PET) imaging of solid tumors. Fluorine-18 labeled benzamide analogs, similar in structure to the compound , have demonstrated high tumor uptake and suitable tumor/background ratios in biodistribution studies, making them promising candidates for imaging the sigma2 receptor status of solid tumors (Tu et al., 2007).
Synthetic Pathways and Chemical Properties
Research into the chemical properties and synthetic pathways of compounds like 2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide contributes to the broader understanding of their scientific applications. Studies have delved into the practical synthesis and characterization of related compounds, providing insights into their chemical behavior and potential modifications to enhance their biological activity or imaging capabilities (Shirasaka et al., 1990).
Mecanismo De Acción
Target of Action
The compound contains a tetrahydroquinoline moiety, which is a structural component found in many bioactive molecules . .
Mode of Action
The mode of action would depend on the specific targets this compound interacts with. Generally, drugs work by binding to their target proteins and modulating their activity, which can lead to changes in the biochemical processes within the cell .
Biochemical Pathways
Again, without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Many drugs work by affecting signaling pathways within the cell, leading to changes in cellular function .
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in cell growth and proliferation to changes in cell signaling or metabolism .
Action Environment
The action of a compound can be influenced by many environmental factors, including pH, temperature, the presence of other molecules, and more. These factors can affect a compound’s stability, its ability to reach its target, and its overall efficacy .
Propiedades
IUPAC Name |
2-methoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-22-15-5-3-2-4-13(15)17(21)18-12-7-8-14-11(10-12)6-9-16(20)19-14/h2-5,7-8,10H,6,9H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFXYQLUUQZTIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-2-(1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2517505.png)




![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylpropanamide](/img/structure/B2517514.png)

![3-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/no-structure.png)

![4-[(1Z)-2-Carbamoyl-2-cyanoeth-1-EN-1-YL]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B2517521.png)
![6-ethoxy-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)pyridazine-3-carboxamide](/img/structure/B2517524.png)
![N-benzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2517525.png)

